(E,E,E)-Farnesyl alcohol azide
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Overview
Description
(E,E,E)-Farnesyl alcohol azide is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azide functional group (-N₃), which is known for its high reactivity this compound is derived from farnesyl alcohol, a naturally occurring sesquiterpene alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E,E)-Farnesyl alcohol azide typically involves the conversion of farnesyl alcohol to its corresponding azide. One practical method for synthesizing azides directly from alcohols involves the use of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole . This one-pot synthesis is efficient and yields the desired azide in excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E,E,E)-Farnesyl alcohol azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Reduction Reactions: Azides can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Primary Amines: Formed from the reduction of azides.
1,2,3-Triazoles: Formed from the cycloaddition of azides with alkynes.
Scientific Research Applications
(E,E,E)-Farnesyl alcohol azide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: Employed in the cross-linking of polymers and the development of new materials with enhanced properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (E,E,E)-Farnesyl alcohol azide involves its high reactivity due to the azide functional group. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups. In reduction reactions, the azide group is converted to a primary amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group forms a 1,2,3-triazole ring with alkynes, a reaction that is often catalyzed by copper(I) ions .
Comparison with Similar Compounds
(E,E,E)-Farnesyl alcohol azide can be compared with other azides and alcohol derivatives:
Phenyl Azide: An aromatic azide known for its use in organic synthesis and materials science.
Benzyl Azide: A benzylic azide used in the synthesis of various heterocycles.
Isoprenoid Alcohol Azides: Similar to this compound, these compounds are derived from isoprenoid alcohols and have applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H25N3O |
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Molecular Weight |
263.38 g/mol |
IUPAC Name |
(2E,6E,10E)-12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+ |
InChI Key |
FRARHOTUPWLCHV-RDUMTQBOSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CN=[N+]=[N-] |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=C(C)CN=[N+]=[N-] |
Origin of Product |
United States |
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